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molecular formula C12H14F3N B1601699 4-(4-(Trifluoromethyl)phenyl)piperidine CAS No. 67259-63-6

4-(4-(Trifluoromethyl)phenyl)piperidine

Cat. No. B1601699
M. Wt: 229.24 g/mol
InChI Key: AKGAUMQWPLQYHW-UHFFFAOYSA-N
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Patent
US06303593B1

Procedure details

A mixture of 0.54 g (1.22 mmol) of 4-(4-trifluoromethylphenyl)-1,2,3,6-tetrahydropyridine and 0.1 g of 10% Pd/C in 20 mL of MeOH was stirred under a hydrogen atmosphere at 45 psi for 4 h. The reaction mixture was filtered through a thin pad of celite eluting with CH2Cl2. The solution was concentrated to give 0.26 g of the title compound.
Quantity
0.54 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0.1 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:16])([F:15])[C:3]1[CH:8]=[CH:7][C:6]([C:9]2[CH2:10][CH2:11][NH:12][CH2:13][CH:14]=2)=[CH:5][CH:4]=1>CO.[Pd]>[F:16][C:2]([F:1])([F:15])[C:3]1[CH:4]=[CH:5][C:6]([CH:9]2[CH2:10][CH2:11][NH:12][CH2:13][CH2:14]2)=[CH:7][CH:8]=1

Inputs

Step One
Name
Quantity
0.54 g
Type
reactant
Smiles
FC(C1=CC=C(C=C1)C=1CCNCC1)(F)F
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Name
Quantity
0.1 g
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
was stirred under a hydrogen atmosphere at 45 psi for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through a thin pad of celite
WASH
Type
WASH
Details
eluting with CH2Cl2
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
FC(C1=CC=C(C=C1)C1CCNCC1)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.26 g
YIELD: CALCULATEDPERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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